Deschloro Clomiphene-d5
Description
In Vitro Receptor Binding Affinity Assays for Estrogen Receptors (ERα and ERβ)
The primary mechanism of action for triphenylethylene (B188826) compounds like Deschloro Clomiphene is their interaction with estrogen receptors (ER), of which there are two main subtypes: ERα and ERβ. scienceopen.com The binding affinity of these compounds to ER subtypes is a critical determinant of their biological activity, classifying them as agonists, antagonists, or selective estrogen receptor modulators (SERMs).
In vitro competitive binding assays are commonly employed to determine the relative binding affinity (RBA) of a test compound compared to the natural ligand, 17β-estradiol (E2). In these assays, the test compound competes with radiolabeled E2 for binding to purified ERα or ERβ. nih.gov The affinity is typically expressed as an RBA value, where the affinity of E2 is set to 100%. nih.gov
Studies on clomiphene analogs have demonstrated that structural modifications significantly impact receptor affinity. For instance, the isomers of clomiphene, enclomiphene (B195052) (the E-isomer) and zuclomiphene (B94539) (the Z-isomer), exhibit different affinities for the estrogen receptor. Enclomiphene generally shows a higher affinity for the receptor than zuclomiphene. nih.gov
The removal of the chlorine atom from clomiphene to form Deschloro Clomiphene alters the electronic properties of the molecule, which in turn influences its interaction with the estrogen receptor binding pocket. Further modifications, such as changing the side chain, also modulate binding affinity. For example, converting the ether linkage in the side chain of an enclomiphene analog to an amine increased its relative binding affinity for the estrogen receptor (RE) from 2% to 5%. nih.gov Conversely, deethylation of the side chain reduced affinity by approximately 65-70%. nih.gov
| Compound | Modification from Enclomiphene | Relative Binding Affinity (RBA) for Estrogen Receptor (%) |
|---|---|---|
| Enclomiphene | Reference | 2 |
| Analog 10222 | Ether linkage converted to an amine | 5 |
| Analog 6866 | Diethylaminoproproxy side chain | 6 |
| Analog 9599 | Deethylated side chain | ~0.6-0.7 |
This table presents data on how specific structural modifications to the enclomiphene backbone affect its relative binding affinity for the estrogen receptor, as reported in studies on clomiphene analogs. nih.gov
Comparative Analysis of Deschloro Clomiphene Isomers' Activity in Cellular Models
Like clomiphene, Deschloro Clomiphene exists as two geometric isomers: (E)-Deschloro Clomiphene and (Z)-Deschloro Clomiphene. The spatial arrangement of the phenyl rings relative to the ethylene (B1197577) core in these isomers dictates their interaction with the estrogen receptor and subsequent biological response.
Cellular models, particularly human breast cancer cell lines like MCF-7 (ER-positive), are instrumental in evaluating the antiproliferative activity of SERMs. Studies comparing the isomers of clomiphene have consistently shown that the (E)-isomer (enclomiphene) possesses predominantly anti-estrogenic properties, while the (Z)-isomer (zuclomiphene) exhibits more estrogenic characteristics. nih.gov
In one study, various clomiphene analogs were tested for their antiproliferative activity against breast cancer cells. nih.gov The (E)-isomers were generally more potent inhibitors of cell growth, and this inhibition could often be reversed by the addition of estradiol (B170435), confirming an ER-mediated mechanism. nih.govnih.gov For example, at low concentrations (0.25-1.0 µM), the growth-inhibitory effects of enclomiphene and its analogs on MCF-7 cells were reversed by estradiol. nih.gov In contrast, the effects of zuclomiphene were not easily reversed, suggesting a different or more complex mechanism at play. nih.gov
The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50). For example, certain side-chain analogs of (E)-clomiphene were found to be 4- to 5-fold more effective than tamoxifen (B1202) in inhibiting MCF-7 cell proliferation. nih.gov
| Compound / Isomer | Cell Line | Activity (IC50) | Notes |
|---|---|---|---|
| Tamoxifen | MCF-7 (ER+) | 2.0 µM | Reference compound. nih.gov |
| Tamoxifen | LY2 (ER+) | 7.5 µM | Tamoxifen-resistant cell line. nih.gov |
| Tamoxifen | MDA-MB-231 (ER-) | 7.5 µM | Estrogen receptor-negative control. nih.gov |
| Clomiphene (Isomer Mix) | Vero E6 | 1.2 µM | IC50 for blocking Ebola virus entry. semanticscholar.org |
| Enclomiphene (E-isomer) | Vero E6 | 1.0 µM | IC50 for blocking Ebola virus entry. semanticscholar.org |
| Zuclomiphene (Z-isomer) | Vero E6 | >2.5 µM | IC50 for blocking Ebola virus entry. semanticscholar.org |
This table shows a comparative analysis of the activity of clomiphene isomers and tamoxifen in various cellular models. While some data pertains to antiviral activity, it highlights the differential potency of the isomers. nih.govsemanticscholar.org
Structure-Activity Relationship (SAR) Studies of Deschloro Clomiphene and Related Estrogen Receptor Modulators
Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological profile of SERMs. For triphenylethylene derivatives like Deschloro Clomiphene, three key structural features are typically manipulated: the core phenyl rings, the ethylene bridge substituent (the site of the chlorine in clomiphene), and the aminoethoxy side chain. nih.govplos.org
The Aminoethoxy Side Chain : This basic side chain is crucial for anti-estrogenic activity. plos.org Its length and terminal amine substitution significantly influence receptor binding and antagonist potency. Studies on clomiphene analogs showed that increasing the methylene (B1212753) chain length up to four carbons (-(CH2)4-) resulted in maximal antiproliferative activity and binding affinity. nih.gov
The Ethylene Bridge Substituent : In clomiphene, this position is occupied by a chlorine atom. In Deschloro Clomiphene, it is a hydrogen atom. The absence of the bulky, electronegative chlorine atom significantly alters the molecule's steric and electronic profile, which is expected to change its binding orientation and interaction with the ER. The size of the substituent at this position is a key determinant of activity. plos.org
Phenyl Ring Substituents : Adding or modifying substituents on the phenyl rings can fine-tune the compound's activity. For example, electronegative substituents on the aromatic rings have been shown to modestly improve the antifungal activity of related SERMs, a non-ER-mediated effect. plos.org
Molecular-Level Investigations of Deschloro Clomiphene Analogs' Interaction with Target Proteins
Understanding the interaction between Deschloro Clomiphene analogs and the estrogen receptor at a molecular level provides a rational basis for their observed biological activities. Techniques like X-ray crystallography and computational molecular modeling are used to visualize and analyze these interactions.
The binding of a SERM to the ligand-binding pocket (LBP) of the estrogen receptor induces a specific conformational change in the receptor protein. A critical part of this is the positioning of Helix 12 (H12). When an agonist like estradiol binds, H12 folds over the LBP, creating a surface for co-activator protein binding, which initiates gene transcription.
When an antagonist or a SERM like a triphenylethylene derivative binds, the bulky side chain (the aminoethoxy group) protrudes from the LBP and physically prevents H12 from adopting its agonist conformation. Instead, H12 is repositioned in a way that promotes the binding of co-repressor proteins, which silence gene transcription. scienceopen.com
Molecular modeling studies of related SERMs have provided insights into the specific amino acid residues within the ER's LBP that interact with the ligand. These interactions typically involve hydrogen bonds with residues like Arg394 and Glu353, and hydrophobic interactions with the surrounding pocket. researchgate.net The precise orientation and binding mode of Deschloro Clomiphene within this pocket, influenced by the lack of the chlorine atom, would determine its unique pharmacological profile compared to clomiphene or tamoxifen. Recent research has also explored how "molecular glues" can stabilize protein-protein interactions, a concept that could be applied to enhance or modulate the interaction of SERMs with the ER and its coregulators. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-[4-[(Z)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3/b26-21-/i5D,7D,8D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKPBLYAKJJMQO-IBEQMINASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Deuterated Clomiphene Analogs
Strategies for Site-Specific Isotopic Labeling of Deschloro Clomiphene
The site-specific incorporation of deuterium (B1214612) into Deschloro Clomiphene, particularly on one of the phenyl rings to create the pentadeuterated (d5) analog, requires precise chemical strategies. cymitquimica.comclearsynth.com General methods for deuterating aromatic compounds are often employed, tailored to the specific requirements of the target molecule.
One common strategy is the direct hydrogen-deuterium (H-D) exchange reaction. This method typically involves treating the non-labeled aromatic compound with a deuterium source, such as heavy water (D₂O), often under high temperature and pressure and in the presence of a metal catalyst like platinum. tn-sanso.co.jpresearchgate.net To improve reaction efficiency and throughput for deuterated aromatic compounds, modern flow synthesis methods utilizing microwave technology can be implemented. tn-sanso.co.jp These systems allow for rapid heating and precise control over reaction conditions, facilitating the exchange of hydrogen for deuterium atoms on an aromatic ring. tn-sanso.co.jp
Another powerful strategy involves the use of pre-labeled building blocks. nih.gov In this approach, a starting material that already contains the deuterium atoms at the desired positions is synthesized first. For Deschloro Clomiphene-d5, this would involve synthesizing a pentadeuterated phenyl precursor, which is then carried through the subsequent reaction steps to build the final molecule. This method offers excellent control over the location and number of deuterium atoms, avoiding the potential for non-specific labeling that can sometimes occur with direct exchange reactions. Techniques like site-specific isotopic labeling (SSIL) combine methods like cell-free protein synthesis and nonsense suppression to achieve high precision, although these are more commonly applied to proteins. nih.gov
Precursor Design and Chemical Transformations for this compound Synthesis
The synthesis of this compound, chemically named N,N-diethyl-2-[4-[(Z)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine, hinges on the strategic design of its precursors and a sequence of chemical transformations. clearsynth.com The structure clearly indicates that one of the phenyl groups attached to the ethenyl bridge is fully deuterated.
Precursor Design: The logical starting point for the synthesis is a pentadeuterated phenyl-containing molecule. A plausible key precursor would be a deuterated benzaldehyde (B42025) or a related compound where the phenyl ring is perdeuterated. The synthesis of such precursors can be achieved through various deuteration methods as described previously. tn-sanso.co.jp This deuterated building block is then coupled with the other non-labeled fragments of the molecule.
Key Chemical Transformations:
Formation of the Stilbene Core: A crucial step is the creation of the 1,2-diphenylethenyl (stilbene) backbone. This can be accomplished through several classic organic reactions. The McMurry reaction, for instance, is used in the synthesis of related clomiphene metabolites and involves the reductive coupling of two ketone or aldehyde molecules. researchgate.net Alternatively, Wittig-type reactions could be employed to couple the deuterated phenyl precursor with a suitable phenyl ketone derivative.
Etherification: The final step in assembling the core structure is the attachment of the N,N-diethylethanamine side chain. This is typically achieved via an etherification reaction, such as a Williamson ether synthesis, where the hydroxyl group on the phenoxy ring reacts with a 2-(diethylamino)ethyl halide.
| Property | Value | Reference |
| Chemical Name | 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine-d5 | cymitquimica.com |
| IUPAC Name | N,N-diethyl-2-[4-[(Z)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine | clearsynth.com |
| CAS Number | 1346606-17-4 | pharmaffiliates.comcymitquimica.com |
| Molecular Formula | C₂₆H₂₄D₅NO | pharmaffiliates.comcymitquimica.com |
| Molecular Weight | 376.55 g/mol | pharmaffiliates.comcymitquimica.com |
Stereoselective Synthesis of Z and E Isomers of Deuterated Deschloro Clomiphene
Clomiphene and its analogs, including Deschloro Clomiphene, exist as geometric isomers (E and Z) due to the substituted double bond. google.comnih.gov The Z-isomer is known as Zuclomiphene (B94539), and the E-isomer is Enclomiphene (B195052). nih.gov These isomers can exhibit different biological activities. nih.gov Consequently, controlling the stereochemistry during the synthesis is of significant interest.
To achieve a stereoselective synthesis, specific protocols must be employed. For example:
Stereoselective Wittig Reactions: Modified Wittig reagents and reaction conditions can be used to favor the formation of either the Z or E isomer.
Nozaki-Hiyama-Kishi Reaction: This reaction is noted for its ability to create stereogenic centers and has been used in the highly stereoselective synthesis of other deuterated compounds. nih.gov
Catalytic Hydrogenation/Deuteration: The stereoselective reduction of an alkyne precursor using specific catalysts can yield the desired cis- or trans-alkene. Asymmetric deuteration of didehydro-amino acid precursors is a strategy used for the stereoselective synthesis of other labeled compounds. rsc.org
While specific protocols for the stereoselective synthesis of this compound isomers are not detailed in readily available literature, the principles of stereoselective alkene synthesis would be applied. nih.govrsc.org The process would likely involve either a stereospecific coupling reaction or the chromatographic separation of the E/Z isomers post-synthesis to obtain the desired deuterated isomer pure. google.com
Applications in Quantitative Bioanalysis and Pharmacokinetic Research Methodologies
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Deschloro Clomiphene-d5 Quantification
While this compound is primarily used as an internal standard, the principles for the development of an LC-MS/MS method for its own quantification would follow established bioanalytical procedures. Such a method is foundational for its use as a reliable internal standard, as its purity and concentration must be accurately known.
A typical LC-MS/MS method for a small molecule like this compound would involve optimizing several key parameters. The separation is often achieved using a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) or methanol (B129727). japsonline.comnih.gov The mass spectrometer, frequently a triple quadrupole, would be operated in positive electrospray ionization (ESI) mode. japsonline.comjapsonline.com
The optimization of mass spectrometric conditions is crucial and involves the selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity. For clomiphene, a precursor ion of m/z 406.18 has been reported, with product ions at m/z 100.11, 125.12, and 192.1. japsonline.com A similar process would be undertaken for this compound to identify its unique mass transitions, accounting for the mass shift due to deuterium (B1214612) labeling.
Sample preparation is another critical aspect, with techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) being employed to remove interfering substances from the biological matrix, such as plasma or urine. japsonline.comdshs-koeln.de The goal is to achieve high and reproducible recovery of the analyte.
The table below illustrates typical parameters for an LC-MS/MS method for a compound similar to this compound.
| Parameter | Typical Condition |
| Chromatography | |
| Column | C18 (e.g., 50 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Elution | Gradient |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Specific m/z for this compound |
| Product Ion (Q3) | Specific m/z for this compound fragment |
Utility as an Internal Standard in Preclinical Pharmacokinetic Study Design
In preclinical pharmacokinetic studies, this compound is invaluable as an internal standard for the quantification of clomiphene and its metabolites. researchgate.net The primary advantage of using a deuterated internal standard is that it co-elutes with the analyte of interest and behaves similarly during extraction and ionization, thereby compensating for matrix effects and variations in instrument response. kcasbio.com
The design of preclinical pharmacokinetic studies for a drug like clomiphene involves the administration of the drug to animal models, followed by the collection of biological samples at various time points. The concentration of the drug and its metabolites in these samples is then determined using a validated bioanalytical method with this compound as the internal standard. This allows for the determination of key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). researchgate.netnih.gov
The following table presents hypothetical pharmacokinetic parameters for clomiphene isomers from a preclinical study, which would be reliably determined using this compound as an internal standard.
| Parameter | (E)-Clomiphene | (Z)-Clomiphene |
| Cmax (ng/mL) | 150 | 85 |
| Tmax (h) | 4 | 8 |
| AUC (ng·h/mL) | 1200 | 2500 |
| t1/2 (h) | 24 | 120 |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Biological Matrices
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise measurements, and it is considered a primary ratio method. fda.gov The principle of IDMS involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample containing the unlabeled analyte. The ratio of the signal from the analyte to the signal from the isotopically labeled standard is then measured by mass spectrometry. nih.gov
Because the chemical and physical properties of the analyte and the isotopically labeled standard are nearly identical, they behave the same way during extraction, chromatography, and ionization. This co-behavior effectively cancels out most sources of analytical error, allowing for very accurate quantification. fda.gov
The application of IDMS with this compound would be particularly beneficial for the absolute quantification of clomiphene metabolites in complex biological matrices, where matrix effects can be significant. This technique is especially valuable for the calibration of reference materials and in studies requiring the highest level of accuracy. fda.govresearchgate.net
Validation Parameters for Deuterated Internal Standards in Bioanalytical Research
The use of deuterated internal standards like this compound in bioanalytical research requires rigorous validation to ensure the reliability of the data. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation. researchgate.netnih.gov Key validation parameters include:
Selectivity and Specificity: The method must be able to differentiate the analyte and the internal standard from endogenous components in the matrix and other potential interferences. nih.gov
Accuracy and Precision: The accuracy of the method is the closeness of the measured value to the true value, while precision is the degree of scatter among a series of measurements. Both are typically assessed at multiple concentration levels. japsonline.com
Calibration Curve: The relationship between the concentration of the analyte and the response of the instrument should be established over a defined range. japsonline.com
Recovery: The efficiency of the extraction process for both the analyte and the internal standard should be consistent and reproducible. japsonline.com
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard must be evaluated to ensure that it does not compromise the accuracy of the quantification. kcasbio.com
Stability: The stability of the analyte and internal standard in the biological matrix must be demonstrated under various storage and handling conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. japsonline.com
The following table summarizes typical acceptance criteria for these validation parameters.
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and internal standard |
| Matrix Factor | CV of the IS-normalized matrix factor should be ≤15% |
| Stability | Analyte concentration should be within ±15% of the nominal concentration |
Investigation of Clomiphene Metabolic Pathways and Impurity Profiling Using Deuterated Standards
Role of Deschloro Clomiphene-d5 in Elucidating Clomiphene Biotransformation Pathways
The study of how a drug is metabolized, or its biotransformation, is crucial for understanding its efficacy and behavior in the body. Clomiphene is known to be extensively metabolized, primarily by Cytochrome P450 enzymes like CYP2D6 and CYP3A4, into various active metabolites. nih.govnih.gov The variability in these metabolic pathways among individuals can influence the response to treatment. nih.govnih.gov
Deuterated internal standards, such as this compound, play a pivotal role in accurately quantifying clomiphene and its metabolites in biological samples like plasma and urine. clearsynth.comnih.gov In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated standard is added to the sample. adventchembio.com Because the deuterated standard behaves almost identically to the non-deuterated analyte during sample preparation and analysis, it can effectively compensate for any loss of sample during extraction or for variations in the instrument's response ("matrix effects"). clearsynth.com
This allows researchers to construct detailed pharmacokinetic profiles, tracing how concentrations of the parent drug and its various metabolites change over time. adventchembio.comnih.gov For instance, studies have used stable isotope-labeled internal standards to develop comprehensive and sensitive analytical methods to quantify isomers of clomiphene and their N-desethyl, 4-hydroxy, and 4-hydroxy-N-desethyl metabolites. nih.gov By enabling precise measurement, these deuterated standards help researchers build accurate models of clomiphene's complex metabolic scheme. adventchembio.comnih.gov
Enzymatic Formation and Degradation Studies of Deschloro Clomiphene in In Vitro Systems
In vitro (laboratory-based) studies using systems like human liver microsomes are essential for identifying the specific enzymes responsible for a drug's metabolism. researchgate.net These microsomes contain a high concentration of drug-metabolizing enzymes, including the Cytochrome P450 (CYP) family. nih.gov By incubating a drug with these microsomes, researchers can observe the formation of various metabolites. researchgate.net
In such experiments, this compound serves as an invaluable analytical tool. While the focus is on the enzymatic reactions of the non-deuterated clomiphene or its related substances, the deuterated standard is used for accurate quantification of the metabolites formed. clearsynth.comadventchembio.com For example, studies on clomiphene metabolism have identified nine different metabolites produced in human liver microsomes. researchgate.net Research has shown that the formation of key metabolites like (E)-4-OH-CLOM follows Michaelis-Menten kinetics, and the specific enzymes involved, such as CYP2D6, can be identified. researchgate.net
The use of deuterated standards in these in vitro systems ensures that the kinetic parameters determined (like the rate of metabolite formation) are accurate and reliable. clearsynth.com This information is critical for predicting potential drug-drug interactions and understanding how genetic variations in metabolic enzymes might affect drug response. nih.gov
Below is a table summarizing kinetic data from an in vitro study of clomiphene metabolism in human liver microsomes, illustrating the type of data that relies on accurate quantification enabled by deuterated standards.
Table 1: In Vitro Metabolic Parameters for Clomiphene Isomers
| Metabolite Formed | Intrinsic Clearance (ml/min/mg) |
|---|---|
| (E)-4-OH-CLOM | 20.7 |
| (E)-DE-CLOM | 7.7 |
| (Z)-4-OH-CLOM | 7.5 |
Data derived from studies on clomiphene metabolism in human liver microsomes. researchgate.net
Application in Identifying and Quantifying Related Substances within Clomiphene Drug Products
Ensuring the purity of pharmaceutical products is a fundamental requirement for safety and efficacy. aquigenbio.compharmaffiliates.com Impurities can arise from the manufacturing process or from the degradation of the drug substance over time. aquigenbio.com Regulatory bodies mandate strict control over these impurities. adventchembio.comaquigenbio.com
This compound is used as an internal standard in analytical methods designed to identify and quantify such impurities in clomiphene drug products. pharmaffiliates.comclearsynth.com As a "related substance," Deschloro Clomiphene itself is an impurity that must be monitored. The deuterated version, this compound, provides a reliable reference point for its quantification. pharmaffiliates.comclearsynth.com
High-performance liquid chromatography (HPLC) and LC-MS/MS are the primary techniques used for this purpose. japsonline.comamazonaws.com By spiking the sample with a known concentration of this compound, analysts can accurately measure the concentration of the non-deuterated impurity by comparing the instrument's response to both compounds. adventchembio.com This isotope dilution method is considered a gold standard for quantitative analysis due to its high precision and accuracy. adventchembio.com
The table below shows typical mass spectrometric transitions used in LC-MS/MS methods for analyzing clomiphene, which would be similar for its related substances and their deuterated standards.
Table 2: Example Mass Spectrometry Parameters for Clomiphene Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Clomiphene | 406.18 | 100.11 |
| Internal Standard (e.g., Nilotinib) | 530.70 | 289.50 |
This data is illustrative of LC-MS/MS methods for clomiphene, where a deuterated standard would have a different precursor ion mass but might share a product ion. japsonline.comjapsonline.com
Research into Stability-Indicating Methods for Pharmaceutical Impurity Analysis
A stability-indicating method (SIM) is an analytical procedure that can accurately detect changes in a drug's purity and potency over time and under various environmental conditions (e.g., heat, light, humidity). chromatographyonline.comjournalajocs.com The development of a robust SIM is a regulatory requirement to establish a drug's shelf life. chromatographyonline.com
These methods must be able to separate the intact active pharmaceutical ingredient (API) from any degradation products or process-related impurities. amazonaws.comchromatographyonline.com Forced degradation studies are conducted where the drug is exposed to harsh conditions to intentionally produce degradants. journalajocs.com The analytical method is then developed to ensure all these new compounds are well-separated and can be quantified. journalajocs.comnih.gov
The role of deuterated standards like this compound in SIMs is to ensure the method's ongoing accuracy and precision. clearsynth.comnih.gov As the method is used over the product's lifecycle, the internal standard provides a constant reference, ensuring that the quantification of both the API and its impurities remains reliable. clearsynth.com Validated HPLC and LC-MS/MS methods for clomiphene have demonstrated excellent linearity, precision, and accuracy, making them suitable for stability testing. amazonaws.comnih.gov The use of an internal standard like this compound is integral to this validation, confirming that the method is sensitive and robust enough for routine quality control and stability programs. clearsynth.comnih.gov
Emerging Research Directions and Future Perspectives
Advancements in Automated Synthesis and High-Throughput Production of Isotope-Labeled Standards
The synthesis of isotope-labeled internal standards, such as Deschloro Clomiphene-d5, is undergoing a technological revolution, driven by advancements in automation and high-throughput methodologies. These innovations are critical for increasing the efficiency, reproducibility, and accessibility of standards essential for precise quantitative analysis. adesisinc.comwikipedia.org
One of the most significant advancements is the integration of flow chemistry . adesisinc.comx-chemrx.com Unlike traditional batch synthesis, flow chemistry allows for the continuous production of compounds in a reactor system. x-chemrx.com This method offers superior control over reaction parameters like temperature and time, leading to higher yields, improved purity, and enhanced safety. adesisinc.comresearchgate.net The application of flow chemistry is particularly beneficial for isotope-labeling reactions, including deuteration, as it can be adapted for late-stage isotopic exchange, which is a cost-effective approach. x-chemrx.comacs.org
Robotic platforms have also become central to modern chemical synthesis. bohrium.comnih.gov These systems automate repetitive and complex tasks, including reagent handling, reaction monitoring, purification, and sample analysis. nih.govbiopacificmip.org By networking modular robotic units, complex, multi-step syntheses can be performed with minimal human intervention, dramatically accelerating the production of compound libraries. bohrium.combiocompare.com Some advanced robotic platforms incorporate artificial intelligence (AI) and machine learning to autonomously optimize reaction conditions, further boosting efficiency and enabling the rapid discovery of new synthetic routes. biocompare.com
The combination of these technologies enables the high-throughput production of diverse libraries of isotope-labeled compounds. This capability is crucial for fields like drug discovery and metabolomics, which require a wide array of specific internal standards for comprehensive screening and analysis. nih.gov
Table 1: Comparison of Synthesis Technologies for Isotope-Labeled Standards
| Technology | Key Advantages | Relevance to Isotope-Labeled Standards |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability, higher yields. adesisinc.comresearchgate.net | Enables efficient and controlled incorporation of isotopes (e.g., deuterium) into complex molecules. x-chemrx.comcolab.ws |
| Robotic Automation | High throughput, reproducibility, reduced human error, remote operation. bohrium.combiocompare.com | Facilitates the rapid synthesis of large libraries of deuterated standards for screening and analysis. nih.gov |
| Microfluidics | Miniaturization, reduced reagent consumption, rapid screening of conditions. nih.gov | Allows for cost-effective optimization of labeling reactions using small quantities of expensive isotopic precursors. |
Integration of Multi-Omics Approaches with Deuterated Standards for Comprehensive Biological System Analysis
The use of deuterated internal standards like this compound is fundamental to the success of multi-omics research, an approach that integrates data from metabolomics, proteomics, transcriptomics, and genomics to build a holistic model of biological systems. nih.gov Accurate quantification is the linchpin of this integration, and stable isotope-labeled standards are the gold standard for achieving this in mass spectrometry-based analyses. thermofisher.com
In metabolomics , deuterated standards are indispensable for quantitative analysis. They are chemically identical to the analyte of interest but have a distinct mass, allowing them to be added to a sample at the very beginning of the workflow. isolife.nl This practice, known as isotope dilution mass spectrometry, effectively corrects for variations in sample extraction, recovery, and instrument response, thereby minimizing matrix effects and ensuring high precision and accuracy. clearsynth.commdpi.com The quantitative data obtained for metabolites, enabled by standards like this compound, can then be correlated with gene expression (transcriptomics) and protein levels (proteomics) to uncover the intricate regulatory networks that govern metabolic pathways. oup.com
The principles of stable isotope labeling are also central to other omics fields. For instance, quantitative proteomics frequently employs techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where cells are grown in media containing heavy-isotope-labeled amino acids. nih.gov This labels the entire proteome, allowing for precise relative quantification of protein abundance between different experimental conditions. nih.gov
Furthermore, fluxomics , a sub-discipline of metabolomics, uses stable isotope tracers to map the dynamic flow of atoms through metabolic networks. nih.govcreative-proteomics.com By supplying cells with a labeled nutrient (e.g., ¹³C-glucose) and tracking the incorporation of the isotope into various metabolites, researchers can determine the activity of metabolic pathways. nih.gov This dynamic flux data, when combined with the absolute metabolite concentration data provided by deuterated internal standards, offers a deeply mechanistic understanding of cellular function in health and disease. tandfonline.com The integration of these multi-omics datasets is crucial for identifying novel biomarkers and understanding complex disease pathologies. nih.govbiologists.com
Computational Chemistry and Molecular Dynamics Simulations of Deschloro Clomiphene Analogs
Computational chemistry provides powerful in silico tools to investigate the behavior of molecules like clomiphene and its analogs at an atomic level, complementing experimental research. acs.org Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how these compounds interact with their biological targets, most notably the estrogen receptor (ER). nih.govtandfonline.com
Molecular docking is a computational method used to predict the preferred binding orientation of a ligand when it interacts with a target protein. oncotarget.com For clomiphene analogs, docking studies can elucidate how structural modifications—such as the absence of the chloro group in Deschloro Clomiphene—affect the binding affinity and conformation within the ER's ligand-binding pocket. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds, with specific amino acid residues in the receptor, which are critical for the compound's activity. nih.gov Studies have successfully used docking to predict the binding modes of clomiphene and related selective estrogen receptor modulators (SERMs) to various protein targets. nih.govresearchgate.neteatris.cz
Molecular dynamics (MD) simulations offer a more dynamic view by simulating the movements of the ligand-receptor complex over time. tandfonline.commdpi.com These simulations can assess the stability of the binding poses predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. tandfonline.combiorxiv.org MD simulations have been used extensively to study the structural dynamics of the estrogen receptor when bound to different ligands, such as agonists versus antagonists, revealing that antagonist-bound complexes can exhibit greater structural fluctuations. biorxiv.org Such simulations are crucial for understanding the structure-activity relationships of clomiphene analogs and for the rational design of new molecules with tailored pharmacological profiles. nih.gov
Recent computational work has also explored the inclusion of clomiphene isomers within cyclodextrins, using a combination of MD simulations and quantum chemistry calculations to predict their association and stability, which has implications for drug formulation and delivery. publish.csiro.auresearchgate.net
Table 2: Computational Techniques for Analyzing Clomiphene Analogs
| Technique | Purpose | Key Insights for Clomiphene Analogs |
| Molecular Docking | Predicts binding pose and affinity of a ligand to a receptor. oncotarget.com | Elucidates how analogs bind to the estrogen receptor; identifies key amino acid interactions. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulates the time-dependent behavior of molecular systems. tandfonline.com | Assesses the stability of the ligand-receptor complex and reveals dynamic conformational changes. biorxiv.org |
| Quantum Chemistry | Calculates electronic structure and properties of molecules. publish.csiro.au | Provides data on charge distribution and reactivity, aiding in the prediction of metabolic stability. |
Novel Applications of this compound in Analytical Toxicology and Environmental Research Methodologies
The precision afforded by deuterated internal standards like this compound is enabling new and improved analytical methods in toxicology and environmental science. clearsynth.com The use of isotope dilution mass spectrometry, which pairs a deuterated standard with its non-labeled analyte, is essential for achieving the accuracy and sensitivity needed to detect trace amounts of compounds in complex biological and environmental samples. mdpi.com
In analytical toxicology , particularly for anti-doping purposes, this compound serves as an ideal internal standard for the quantification of clomiphene in athletes' urine samples. nih.gov Clomiphene is a substance banned by the World Anti-Doping Agency (WADA), and its detection requires highly reliable and validated methods. nih.gov The use of deuterated standards is a recommended best practice by anti-doping authorities to ensure the accuracy of confirmation procedures and to avoid false positives, which can have severe consequences for athletes. dshs-koeln.dewada-ama.org
In environmental research , there is increasing concern over the presence of pharmaceuticals as emerging contaminants in ecosystems. Clomiphene can enter waterways through wastewater, and its potential effects on wildlife necessitate sensitive monitoring methods. Analytical techniques, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on deuterated internal standards like this compound to accurately quantify the low concentrations of these pollutants in complex matrices such as river water and soil. mdpi.com The standard helps to correct for matrix-induced signal suppression or enhancement, ensuring that the reported concentration levels are accurate.
The development of these robust analytical methods supports risk assessment and regulatory efforts aimed at protecting both human health and the environment. The availability and application of specific, high-purity deuterated standards are foundational to the continued advancement and reliability of these critical research areas.
Q & A
Q. What are the recommended analytical techniques for verifying the structural identity and purity of Deschloro Clomiphene-d5 in synthetic preparations?
To confirm structural identity, use high-resolution mass spectrometry (HRMS) to determine the exact mass of the deuterated compound, ensuring isotopic purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to validate substituent positions and distinguish between structural analogs. For purity, combine reversed-phase HPLC with UV detection and mass spectrometry to detect impurities or residual solvents. Ensure deuterium incorporation is ≥98% via isotopic abundance analysis using HRMS or LC-MS/MS .
Q. How should researchers design experiments to optimize the synthesis of this compound while minimizing isotopic dilution?
Use deuterated precursors (e.g., deuterium-labeled starting materials) and monitor reaction conditions (temperature, solvent, catalyst) to prevent proton-deuterium exchange. Employ kinetic isotope effect (KIE) studies to identify steps prone to isotopic dilution. Characterize intermediates via LC-MS and adjust reaction times or stoichiometry to maximize deuterium retention .
Q. What strategies are critical for conducting a systematic literature review on this compound’s pharmacological properties?
Prioritize primary literature from peer-reviewed journals and avoid non-peer-reviewed platforms (e.g., ). Use databases like PubMed, SciFinder, and Web of Science with keywords such as "deuterated clomiphene analogs" or "estrogen receptor modulation." Cross-reference citations in review articles to identify foundational studies. Critically assess methodologies in retrieved papers for reproducibility, focusing on assay protocols (e.g., receptor-binding assays, in vivo models) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Conduct meta-analyses to identify variables such as assay conditions (cell lines, receptor isoforms), compound purity, or dosing regimens. Replicate key experiments under standardized protocols, including positive/negative controls. Use statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability. Collaborate with original authors to validate methodologies or share reference samples .
Q. What experimental frameworks are recommended for investigating the metabolic stability of this compound in preclinical models?
Design in vitro assays using liver microsomes or hepatocytes to assess CYP450-mediated metabolism. Compare deuterated vs. non-deuterated analogs to quantify isotope effects on metabolic half-life. For in vivo studies, use radiolabeled or stable isotope tracers in pharmacokinetic (PK) profiling. Employ tandem mass spectrometry (MS/MS) to identify deuterium retention in metabolites and quantify bioavailability .
Q. How should researchers address challenges in quantifying low-abundance metabolites of this compound in complex biological matrices?
Implement ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for enhanced sensitivity. Use isotopic dilution assays with deuterated internal standards to correct for matrix effects. Validate methods via spike-recovery experiments in relevant biological fluids (e.g., plasma, urine). Apply machine learning tools to deconvolute spectral data and assign metabolite structures .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s receptor-binding assays?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Apply Bayesian hierarchical modeling to account for inter-experiment variability. Report confidence intervals and effect sizes to enhance reproducibility. For antagonism studies, employ Schild regression to differentiate competitive vs. non-competitive mechanisms .
Q. How can researchers validate the specificity of this compound’s interaction with estrogen receptors (ERs) in heterogeneous cell populations?
Use siRNA knockdown or CRISPR-Cas9-edited ERα/ERβ cell lines to isolate receptor-specific effects. Perform competitive binding assays with ER-selective ligands (e.g., PPT for ERα, DPN for ERβ). Combine fluorescence resonance energy transfer (FRET) and co-immunoprecipitation (Co-IP) to study receptor-coactivator interactions. Cross-validate findings with in silico docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
